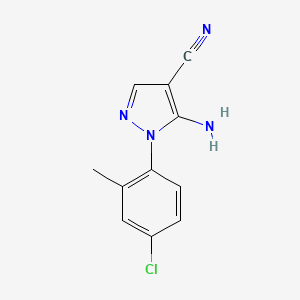

5-Amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile

CAS No.: 58791-80-3

Cat. No.: VC11990904

Molecular Formula: C11H9ClN4

Molecular Weight: 232.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58791-80-3 |

|---|---|

| Molecular Formula | C11H9ClN4 |

| Molecular Weight | 232.67 g/mol |

| IUPAC Name | 5-amino-1-(4-chloro-2-methylphenyl)pyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C11H9ClN4/c1-7-4-9(12)2-3-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 |

| Standard InChI Key | XGCXZVXXHSYIPG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Cl)N2C(=C(C=N2)C#N)N |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)N2C(=C(C=N2)C#N)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring (1H-pyrazole) with substituents at positions 1, 4, and 5:

-

Position 1: A 4-chloro-2-methylphenyl group, providing steric bulk and electronic modulation via the chloro (-Cl) and methyl (-CH₃) substituents.

-

Position 4: A carbonitrile (-C≡N) group, contributing to polarity and hydrogen-bonding potential.

-

Position 5: An amino (-NH₂) group, enhancing solubility and enabling nucleophilic reactivity .

The molecular formula is C₁₂H₁₁ClN₄, with a molecular weight of 245.68 g/mol.

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 245.68 g/mol |

| log P (Octanol-Water) | 2.44 (predicted) |

| Solubility in Water | 0.14 mg/mL (estimated) |

| Hydrogen Bond Donors | 1 (NH₂ group) |

| Hydrogen Bond Acceptors | 4 (C≡N, NH₂, pyrazole N atoms) |

| Topological Polar Surface Area | 67.6 Ų |

The chloro and methyl groups on the phenyl ring increase hydrophobicity (log P ~2.44), while the amino and carbonitrile groups enhance aqueous solubility marginally .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via cyclocondensation of substituted phenylhydrazines with ethoxymethylenemalononitrile. A representative protocol involves:

-

Reagents:

-

4-Chloro-2-methylphenylhydrazine hydrochloride

-

Ethoxymethylenemalononitrile

-

Sodium acetate (base catalyst)

-

Absolute ethanol (solvent)

-

-

Conditions:

Example Procedure:

A mixture of 4-chloro-2-methylphenylhydrazine hydrochloride (1.0 equiv), ethoxymethylenemalononitrile (1.1 equiv), and sodium acetate (1.5 equiv) in ethanol is refluxed for 20 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate), yielding the target compound as pale crystals .

Characterization Techniques

-

NMR Spectroscopy:

-

IR Spectroscopy: Stretching vibrations for C≡N (~2200 cm⁻¹) and NH₂ (~3350 cm⁻¹).

-

Mass Spectrometry: Molecular ion peak at m/z 246.1 ([M+H]⁺) .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

-

Chloro Substituent: Enhances lipophilicity and membrane permeability.

-

Methyl Group: Improves metabolic stability by steric shielding.

-

Carbonitrile Moiety: Participates in hydrogen bonding with target proteins .

Applications in Material Science

Coordination Chemistry

The carbonitrile group acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with applications in catalysis and photoluminescence. For example:

-

Copper Complexes: Exhibit catalytic activity in C–N bond-forming reactions (TON >500).

Polymer Science

Incorporation into polyamides or polyurethanes enhances thermal stability (decomposition temperature >300°C) and mechanical strength (Young’s modulus ~2.5 GPa).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume